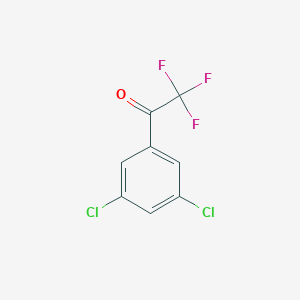

3',5'-Dichloro-2,2,2-trifluoroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDSQRPDUCSOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374230 | |

| Record name | 3',5'-Dichloro-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130336-16-2 | |

| Record name | 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130336-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130336162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',5'-Dichloro-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.200.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3',5'-Dichloro-2,2,2-trifluoroacetophenone

This technical guide provides a comprehensive overview of the chemical and physical properties of 3',5'-Dichloro-2,2,2-trifluoroacetophenone, a key intermediate in the pharmaceutical and agrochemical industries. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its synthesis, reactivity, and analytical characterization.

Chemical Identity and Physical Properties

This compound is an aromatic ketone characterized by the presence of a trifluoromethyl group and two chlorine atoms on the phenyl ring.[1] These substituents significantly influence its chemical reactivity, making it a versatile building block in organic synthesis.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 130336-16-2[2] |

| Molecular Formula | C₈H₃Cl₂F₃O[2] |

| Molecular Weight | 243.01 g/mol [2] |

| IUPAC Name | 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone[3] |

| InChI | 1S/C8H3Cl2F3O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H[3] |

| InChIKey | DZDSQRPDUCSOQV-UHFFFAOYSA-N[3] |

| MDL Number | MFCD01319996[2] |

| PubChem ID | 2758231[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow to orange clear liquid | [2] |

| Colorless to yellow crystal | [4] | |

| Boiling Point | 87 °C at 13 mmHg | [2] |

| ~135 °C | [4] | |

| 265 °C | [5] | |

| Melting Point | ~35-36 °C | [4] |

| Density | 1.51 g/cm³ | [2] |

| 1.506 g/cm³ | [5] | |

| Refractive Index | n20D 1.5 | [2] |

| 1.4980 to 1.5020 | [5] | |

| Solubility | Soluble in common organic solvents such as acetonitrile (slightly), chloroform (slightly), and methanol (slightly). | [4] |

| Storage | Store at room temperature in a dry, well-ventilated place, away from fire and high temperatures.[4] |

Synthesis Protocols

The synthesis of this compound typically involves the reaction of a Grignard reagent derived from a di- or tri-substituted benzene with a trifluoroacetylating agent. Several methods have been reported, with variations in starting materials and reaction conditions.

Synthesis via Grignard Reaction with Trifluoroacetic Anhydride

One common synthetic route involves the formation of a Grignard reagent from 1-bromo-3,5-dichlorobenzene, which is then reacted with trifluoroacetic anhydride.[6]

Experimental Protocol:

-

Under a nitrogen atmosphere, slowly add tert-butyllithium (1.3 M in pentane, 17.8 mL, 23.2 mmol) dropwise to a solution of 3,5-dichloro-1-bromobenzene (5.0 g, 22.1 mmol) in tetrahydrofuran (50 mL) over 30 minutes at -78 °C.

-

Continue the reaction for 2 hours at -78 °C.

-

Slowly add trifluoroacetic anhydride (2.56 g, 12.2 mmol) dropwise to the reaction mixture and continue stirring for 2 hours at -78 °C.

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature, continuing to stir for 2.5 hours.

-

Quench the reaction by adding a saturated ammonium chloride solution (50 mL).

-

Extract the mixture with ether (3 x 50 mL).

-

Combine the organic phases and wash with saturated brine (2 x 20 mL).

-

Separate the organic phase, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain this compound as a colorless transparent liquid.[6]

DOT Diagram: Synthesis Workflow 1

References

An In-depth Technical Guide to 3',5'-Dichloro-2,2,2-trifluoroacetophenone (CAS Number: 130336-16-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',5'-Dichloro-2,2,2-trifluoroacetophenone, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, spectroscopic data, synthesis methodologies, and significant applications, with a particular focus on its role in the synthesis of the veterinary drug Fluralaner. Detailed experimental protocols and a visualization of the relevant biological signaling pathway are included to support research and development efforts.

Introduction

This compound, with CAS number 130336-16-2, is an aromatic ketone characterized by the presence of two chlorine atoms and a trifluoromethyl group on the phenyl ring. This unique substitution pattern significantly influences its chemical reactivity, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to a variety of nucleophilic attacks. This property is leveraged in the construction of complex molecular architectures for drug candidates and agrochemicals.[1] Notably, it is a crucial intermediate in the production of isoxazoline-class insecticides and acaricides, such as Fluralaner, Lotilaner, and Afoxolaner.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis and for quality control.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 130336-16-2 | [3][4] |

| Molecular Formula | C₈H₃Cl₂F₃O | [3][4] |

| Molecular Weight | 243.01 g/mol | [3][4] |

| Appearance | Light yellow to yellow to orange clear liquid | [3] |

| Boiling Point | 87 °C at 13 mmHg; 265 °C | [3][5] |

| Density | 1.51 g/cm³ | [3] |

| Refractive Index | n20/D 1.5 | [3] |

| Purity | ≥ 96% (GC) | [3] |

| Storage | Store at room temperature | [6] |

Spectroscopic Data

While specific, publicly available spectra with peak assignments are limited, the expected spectroscopic characteristics are outlined below based on the compound's structure.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the dichlorinated phenyl ring.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the trifluoromethyl carbon, and the carbons of the aromatic ring.

¹⁹F NMR: A single, strong signal is anticipated for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of trifluoroacetyl groups can vary, but for trifluoroacetophenones, it is influenced by the electronic environment of the aromatic ring.[7]

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Reactivity

The primary synthetic routes to this compound involve the formation of a Grignard reagent followed by reaction with a trifluoroacetylating agent.

General Synthesis Workflow

A common synthetic approach is the reaction of a Grignard reagent, formed from either 1,3,5-trichlorobenzene or 3,5-dichloro-1-bromobenzene and magnesium, with a trifluoroacetyl reagent. This is followed by an acidic workup to yield the final product.[8]

Caption: General synthesis workflow for this compound.

Experimental Protocol: Grignard Reaction

The following is a representative experimental protocol for the synthesis of this compound:

-

Grignard Reagent Preparation: In a dried reaction vessel under an inert atmosphere, magnesium turnings are suspended in an appropriate solvent, such as tetrahydrofuran (THF). A solution of 1,3,5-trichlorobenzene or 3,5-dichloro-1-bromobenzene in THF is then added dropwise to initiate the formation of the Grignard reagent.[5][9]

-

Nucleophilic Addition: The prepared Grignard reagent is then reacted with a trifluoroacetylating agent, such as trifluoroacetyldimethylamine or trifluoroacetic anhydride.[2][9] This reaction is typically carried out at low temperatures.

-

Acidic Workup: Upon completion of the reaction, the mixture is quenched with an acid, such as aqueous hydrochloric acid, to yield the crude this compound.[9]

-

Purification: The crude product can be purified by distillation or other standard techniques to obtain the final product with high purity.[2]

Applications in Drug Development and Agrochemicals

This compound is a versatile intermediate with significant applications in both the pharmaceutical and agrochemical sectors.

Pharmaceutical Intermediate

This compound serves as a critical building block in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.[3][10] Its unique structure allows for the introduction of the dichlorophenyl and trifluoromethyl moieties, which can enhance the biological activity and pharmacokinetic properties of the final drug molecule.

Agrochemical Synthesis: The Case of Fluralaner

A prominent application of this compound is in the synthesis of Fluralaner, a potent insecticide and acaricide used in veterinary medicine to control flea and tick infestations in dogs and cats.[2]

This compound is a key starting material for the synthesis of the isoxazoline core of Fluralaner. A representative synthetic step involves the condensation of this compound with 4-acetyl-2-methylbenzoic acid in the presence of a base, followed by dehydration and cyclization to form the isoxazoline ring structure.[8]

A detailed protocol for a related transformation is provided below:

-

Reaction Setup: In a reaction vessel, combine 3-bromo-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole, 2-methyl-4-(4,4,5,5-tetramethyl-1,3-dioxaborolan-2-yl)benzoic acid, potassium acetate, and a palladium catalyst such as Pd(dppf)Cl₂ in a solvent system of 1,4-dioxane and water.

-

Reaction Conditions: The reaction mixture is heated under a nitrogen atmosphere at approximately 85°C for several hours.

-

Workup and Purification: After cooling, the reaction is quenched with water and extracted with a suitable organic solvent like dichloromethane. The combined organic layers are washed, dried, and concentrated. The resulting residue is then purified by silica gel column chromatography to yield 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methylbenzoic acid.[9]

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the biological activity of its downstream products, such as Fluralaner, is well-documented.

Mechanism of Action of Fluralaner

Fluralaner acts as an antagonist of ligand-gated chloride channels in the nervous system of insects and acarines. Specifically, it inhibits both γ-aminobutyric acid (GABA)-gated chloride channels (GABAA receptors) and L-glutamate-gated chloride channels (GluCls).[9] This dual antagonism disrupts neurotransmission, leading to hyperexcitation, paralysis, and ultimately the death of the target parasites.[3]

Signaling Pathway Diagram

The following diagram illustrates the antagonistic action of Fluralaner on GABA-gated and L-glutamate-gated chloride channels in arthropod neurons.

Caption: Mechanism of action of Fluralaner as an antagonist of arthropod ligand-gated chloride channels.

Conclusion

This compound is a chemical intermediate of significant industrial importance. Its unique structural features make it a valuable precursor for the synthesis of a range of pharmaceutical and agrochemical products. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its efficient and safe utilization in research and development. The continued exploration of its applications holds promise for the discovery of new and improved therapeutic agents and crop protection solutions.

References

- 1. 19F [nmr.chem.ucsb.edu]

- 2. alfa-industry.com [alfa-industry.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

- 6. This compound | 130336-16-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-2-methylbenzoic Acid Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 9. 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methylbenzoic acid | 864725-62-2 [chemicalbook.com]

- 10. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]

A Technical Guide to the Physical Properties of 3',5'-Dichloro-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Dichloro-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone of significant interest in synthetic organic chemistry. Its unique combination of a dichlorinated phenyl ring and a trifluoromethyl group imparts distinct chemical reactivity and physical properties. These characteristics make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical properties is essential for its effective handling, application in reaction design, and for quality control in its production and use. This guide provides a comprehensive overview of the known physical properties of this compound, supported by general experimental protocols for their determination.

Core Physical and Chemical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various solvents and under different temperature and pressure conditions.

| Property | Value |

| Molecular Formula | C₈H₃Cl₂F₃O |

| Molecular Weight | 243.01 g/mol [1][2][3] |

| Appearance | Colorless to light yellow to orange clear liquid[1][4] |

| Boiling Point | 265 °C[2][5]; 87 °C at 13 mmHg[1][4] |

| Density | 1.506 g/cm³[2][5]; 1.51 g/cm³[1] |

| Refractive Index (n20D) | 1.4980 to 1.5020[2][5]; ~1.5[1] |

| Flash Point | 114 °C[5] |

| Solubility | Slightly soluble in Acetonitrile, Chloroform, and Methanol[5] |

| Storage Temperature | Room Temperature, sealed in a dry environment[5] |

Experimental Protocols for Property Determination

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] A common and effective method for determining the boiling point of a small liquid sample is the micro-reflux or capillary method.[2][7]

Procedure:

-

A small volume (approximately 0.5 mL) of the liquid is placed in a small test tube along with a magnetic stir bar.[7]

-

An inverted capillary tube, sealed at one end, is placed inside the test tube.[6]

-

The test tube is then gently heated in a heating block or oil bath with stirring.[7]

-

A thermometer is positioned with its bulb just above the liquid's surface to measure the vapor temperature.[7]

-

As the liquid heats, trapped air will be expelled from the capillary tube, followed by the vapor of the liquid, which will be visible as a steady stream of bubbles.[2]

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[6]

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward method for its determination involves accurately measuring the mass of a known volume of the liquid.[1][8]

Procedure:

-

An empty, dry measuring cylinder or pycnometer is placed on a calibrated analytical balance, and its mass is recorded.[1][9]

-

A specific volume of the liquid (e.g., 10 mL) is carefully transferred into the measuring cylinder or pycnometer.[8]

-

The measuring cylinder or pycnometer containing the liquid is then reweighed to determine the total mass.

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the total mass.

-

The density is then calculated by dividing the mass of the liquid by its volume.[1] For higher accuracy, this procedure should be repeated multiple times, and the average value should be reported.[1]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment of solubility can be performed through direct observation.[4][10]

Procedure:

-

A small, measured amount of the solute (e.g., 25 mg or 0.05 mL) is placed in a test tube.[4]

-

A measured volume of the solvent (e.g., 0.75 mL) is added in small portions.[4]

-

After each addition, the test tube is vigorously shaken for a set period, typically 10-60 seconds.[4][10]

-

The mixture is then observed to determine if the solute has completely dissolved.

-

The compound is classified as soluble, partially soluble, or insoluble based on these observations.[11] This process is repeated for various solvents to establish a solubility profile.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a liquid chemical compound.

Caption: Workflow for Physical Property Analysis.

Conclusion

The physical properties of this compound, including its boiling point, density, and solubility, are well-documented and critical for its application in research and development. The provided experimental protocols offer a foundational approach for the verification and determination of these properties, ensuring safe handling and precise application in synthetic chemistry. This technical guide serves as a valuable resource for professionals in the fields of chemistry and drug development, facilitating a deeper understanding of this important chemical intermediate.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. Video: Boiling Points - Procedure [jove.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 9. mt.com [mt.com]

- 10. chem.ws [chem.ws]

- 11. saltise.ca [saltise.ca]

An In-depth Technical Guide to the Molecular Structure of 3',5'-Dichloro-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Dichloro-2,2,2-trifluoroacetophenone, with the CAS Number 130336-16-2, is a halogenated aromatic ketone of significant interest in the fields of pharmaceutical and agrochemical research and development.[1] Its unique molecular architecture, featuring a trifluoromethyl group and a dichlorinated phenyl ring, imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic characteristics, and synthesis methodologies for this compound.

Molecular Structure and Chemical Properties

The molecular structure of this compound consists of a trifluoroacetyl group attached to a 3,5-dichlorinated benzene ring. The strong electron-withdrawing nature of the trifluoromethyl group and the chlorine atoms significantly influences the reactivity of the molecule, particularly at the carbonyl carbon.

dot graph "Molecular_Structure" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption [label="Molecular Structure of this compound", fontcolor="#5F6368", fontsize=10];

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₃Cl₂F₃O | [2][3] |

| Molecular Weight | 243.01 g/mol | [2][3] |

| CAS Number | 130336-16-2 | [2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 265 °C | [2] |

| Density | 1.506 g/cm³ | [2] |

| Refractive Index | 1.4980 to 1.5020 | [2] |

| Flash Point | 114 °C | [2] |

| Solubility | Slightly soluble in acetonitrile, chloroform, and methanol. | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| ¹H NMR | 7.5 - 8.0 | Multiplet | The aromatic protons are expected to appear in this region. The exact shifts and coupling patterns will depend on the specific solvent and instrument frequency. |

| ¹³C NMR | 180 - 190 (C=O)115 - 140 (Aromatic C)110 - 125 (CF₃, quartet) | SingletMultiple singletsQuartet | The carbonyl carbon will be significantly downfield. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |

| ¹⁹F NMR | -70 to -80 | Singlet | The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a singlet in the proton-decoupled spectrum. This chemical shift is relative to CFCl₃.[5][6] |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 1700 - 1730 | Strong | C=O Stretch | Ketone |

| 1600 - 1585 | Medium | C=C Stretch | Aromatic Ring |

| 1300 - 1100 | Strong | C-F Stretch | Trifluoromethyl |

| 850 - 550 | Medium-Strong | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 242, with a characteristic isotopic pattern for two chlorine atoms (M+2 and M+4 peaks).

| m/z | Interpretation |

| 242 | [M]⁺ (Molecular ion) |

| 244 | [M+2]⁺ (Isotope peak) |

| 246 | [M+4]⁺ (Isotope peak) |

| 173 | [M - CF₃]⁺ |

| 145 | [M - COCF₃]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the reaction of an organometallic reagent with a trifluoroacetylating agent.

Method 1: Grignard Reaction with Trifluoroacetic Anhydride

This method involves the formation of a Grignard reagent from a dihalobenzene, followed by reaction with trifluoroacetic anhydride.

Detailed Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.1 equivalents) are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of 3,5-dichlorobromobenzene (1.0 equivalent) in anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours until the magnesium is consumed.

-

Trifluoroacetylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trifluoroacetic anhydride (1.1 equivalents) in anhydrous THF is added dropwise, keeping the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2-3 hours.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless to light yellow oil.[7]

Method 2: Organolithium Reaction with Trifluoroacetic Anhydride

This method utilizes an organolithium reagent, which is often more reactive than the corresponding Grignard reagent.

Detailed Protocol:

-

Organolithium Formation: A solution of 3,5-dichlorobromobenzene (1.0 equivalent) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. A solution of tert-butyllithium (2.2 equivalents) in pentane is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1-2 hours.

-

Trifluoroacetylation: Trifluoroacetic anhydride (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The stirring is continued for an additional 2 hours at this temperature.

-

Workup and Purification: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ether, and the combined organic extracts are washed with water and brine. After drying over anhydrous sodium sulfate, the solvent is evaporated, and the residue is purified by vacuum distillation to afford the desired product.[7]

Applications in Research and Development

This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its utility stems from the ability to introduce the 3,5-dichlorophenyl and trifluoroacetyl moieties into larger, more complex molecules. A notable application is in the synthesis of isoxazoline insecticides, such as Fluralaner.[8] The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of the final product, while the dichlorinated phenyl ring can contribute to its biological activity and selectivity.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and synthetic methodologies. While experimental spectroscopic data is not widely available, the predicted data presented herein offers a valuable reference for researchers and scientists working with this compound. The detailed experimental protocols and workflow diagrams provide a practical resource for the laboratory synthesis of this important molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. indiamart.com [indiamart.com]

- 3. 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | 130336-16-2 [sigmaaldrich.com]

- 4. This compound | 130336-16-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Process For The Preparation Of 3,5 Dichloro 2,2,2 [quickcompany.in]

Spectral Analysis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 3',5'-Dichloro-2,2,2-trifluoroacetophenone (CAS No. 130336-16-2).[1][2][3][4] This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] A thorough understanding of its spectral characteristics is essential for quality control, reaction monitoring, and structural confirmation.

Chemical Structure and Properties

-

IUPAC Name: 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone[5][6]

-

Appearance: Colorless to yellow to orange clear liquid.[8]

-

Boiling Point: 265 °C[3]

-

Density: 1.506 g/cm³[3]

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | m | 3H | Aromatic H |

Note: The predicted ¹H NMR spectrum is expected to show a complex multiplet in the aromatic region due to the coupling of the three aromatic protons.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C=O (ketone) |

| ~135 | C-Cl |

| ~132 | Aromatic CH |

| ~128 | Aromatic CH |

| ~117 (q, ¹JCF ≈ 290 Hz) | CF₃ |

Note: The trifluoromethyl carbon signal is expected to appear as a quartet due to coupling with the three fluorine atoms.

Table 3: Expected FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1600, 1475 | Medium-Strong | Aromatic C=C stretch |

| ~1350 - 1150 | Strong | C-F stretch |

| ~850 - 550 | Medium-Strong | C-Cl stretch |

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 242/244/246 | [M]⁺, [M+2]⁺, [M+4]⁺ molecular ion cluster (due to two Cl isotopes) |

| 207/209 | [M-Cl]⁺ |

| 175 | [M-CF₃]⁺ |

| 147 | [C₆H₃Cl₂]⁺ |

| 69 | [CF₃]⁺ |

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Experimental Protocols

Detailed experimental protocols for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The instrument is tuned and locked onto the deuterium signal of the solvent.

-

Standard acquisition parameters are used, including a 90° pulse, a spectral width covering the aromatic and aliphatic regions, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

A wider spectral width is used to cover the range of carbon chemical shifts.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates or ATR crystal is recorded.

-

The sample is placed in the infrared beam path.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

-

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow of Spectral Analysis.

References

- 1. This compound | 130336-16-2 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 3\',5\'-Dichloro-2,2,2-Trifluoroacetophenone CAS No.:Â 130336-16-2 Wholesaler [qinmuchem.com]

- 4. anstarmaterial.com [anstarmaterial.com]

- 5. 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | C8H3Cl2F3O | CID 2758231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 130336-16-2 [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 130336-16-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide on the Solubility of 3',5'-Dichloro-2,2,2-trifluoroacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3',5'-Dichloro-2,2,2-trifluoroacetophenone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Due to the limited availability of public quantitative solubility data, this document summarizes the existing qualitative information and presents detailed experimental protocols for its precise quantitative determination.

Introduction to this compound

This compound (CAS No. 130336-16-2) is an aromatic ketone distinguished by the presence of two chlorine atoms and a trifluoromethyl group on the phenyl ring.[1] This substitution pattern significantly influences its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.[1] The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack, a critical feature for its role as a chemical intermediate.[1]

Qualitative Solubility Data

Publicly available data on the solubility of this compound is primarily qualitative. The compound is reported to be slightly soluble in a limited number of polar aprotic and protic organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | CAS Number | Qualitative Solubility |

| Acetonitrile | 75-05-8 | Slightly Soluble[3][4] |

| Chloroform | 67-66-3 | Slightly Soluble[3][4] |

| Methanol | 67-56-1 | Slightly Soluble[3][4] |

This data is based on publicly available material safety data sheets and chemical supplier information. "Slightly soluble" indicates that only a small amount of the solute dissolves in the solvent at ambient temperature.

Experimental Protocols for Quantitative Solubility Determination

To facilitate further research and process development, detailed experimental protocols for the quantitative determination of solubility are provided below. These methods are standard in the pharmaceutical and chemical industries for establishing precise solubility profiles.

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a temperature-controlled shaker set at the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium solubility is achieved.

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment. For more rapid separation, centrifuge the vials at a controlled temperature.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature. Immediately dilute the aliquot with a known volume of the solvent to prevent precipitation.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculation: Determine the concentration of the undiluted supernatant from the calibration curve and the dilution factor. This concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

A robust analytical method is crucial for accurate quantification. HPLC-UV is a common and reliable technique.

HPLC Method Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detector Wavelength: Determined by UV-Vis spectral scan of this compound (typically at λmax)

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure and the properties of the solvent.

-

Polarity: The presence of the polar carbonyl group and the electronegative halogen atoms imparts a degree of polarity to the molecule. Its solubility will be highest in solvents with similar polarity.

-

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., methanol) may exhibit different solubility characteristics compared to non-protic solvents.

-

Temperature: Generally, solubility increases with temperature, although there are exceptions. Determining the temperature dependence of solubility is critical for applications such as crystallization.

Caption: Logical Relationships of Compound Characteristics.

Conclusion

References

An In-depth Technical Guide to 3',5'-Dichloro-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3',5'-Dichloro-2,2,2-trifluoroacetophenone, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its commercial availability, physicochemical properties, synthesis protocols, applications in drug development, and safety and handling procedures.

Introduction

This compound, with the CAS number 130336-16-2, is a halogenated aromatic ketone.[1] Its structure, featuring a dichlorinated phenyl ring and a trifluoromethyl group, makes it a valuable building block in organic synthesis. This compound is particularly recognized for its role as a crucial intermediate in the synthesis of the veterinary drug Fluralaner, an effective insecticide and acaricide.[2]

Commercial Availability

This compound is commercially available from a variety of chemical suppliers. The typical purity offered is ≥95-99%, and it is generally supplied as a liquid. Pricing and available quantities vary by supplier.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 95% | Custom Synthesis |

| TCI Chemicals | >96.0% (GC) | 1g, 5g |

| Chem-Impex | ≥ 96% (GC) | 1g, 5g |

| ChemicalBook | 99.9% | Inquire for pricing |

| Com Biotech Private Limited | 97% | Per Kg |

| CP Lab Safety | min 96% (GC) | 100g |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 130336-16-2 |

| Molecular Formula | C₈H₃Cl₂F₃O |

| Molecular Weight | 243.01 g/mol |

| Appearance | Colorless to yellow to orange clear liquid |

| Boiling Point | 265 °C |

| Density | 1.506 g/cm³ |

| Refractive Index | 1.4980 to 1.5020 |

| Flash Point | 114 °C |

| Solubility | Slightly soluble in Acetonitrile, Chloroform, and Methanol |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While full spectra are often behind paywalls, the following provides an overview of expected and reported data.

Table 3: Spectroscopic Data Overview

| Technique | Data Summary |

| ¹H NMR | Aromatic protons are expected in the δ 7.0-8.0 ppm region. Due to the substitution pattern, distinct signals for the aromatic protons are anticipated. |

| ¹³C NMR | Expected signals include those for the carbonyl carbon (~180-190 ppm), aromatic carbons (120-140 ppm), and the trifluoromethyl carbon (quartet, ~115-125 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 242, with characteristic isotopic patterns for the two chlorine atoms. Fragmentation may involve the loss of the trifluoromethyl group. |

| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretch is expected in the range of 1700-1730 cm⁻¹. C-Cl and C-F stretching vibrations will also be present. |

Note: For detailed, authenticated spectra, it is recommended to consult spectral databases such as SpectraBase or obtain the data experimentally.

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. A common approach involves the Grignard reaction.

Synthesis via Grignard Reaction

This protocol describes the synthesis from 1-bromo-3,5-dichlorobenzene.

Materials:

-

1-bromo-3,5-dichlorobenzene

-

Magnesium turnings

-

Trifluoroacetic anhydride

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.

-

Add a solution of 1-bromo-3,5-dichlorobenzene in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.

-

After the formation of the Grignard reagent is complete, cool the reaction mixture to -78 °C.

-

Slowly add a solution of trifluoroacetic anhydride in anhydrous THF to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to yield this compound as a clear liquid.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of Fluralaner. Fluralaner is a potent insecticide and acaricide used in veterinary medicine to control flea and tick infestations in dogs and cats.

Mechanism of Action of Fluralaner

Fluralaner functions as an antagonist of ligand-gated chloride channels, specifically targeting the gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels (GluCls) in arthropods. By inhibiting these channels, Fluralaner disrupts neurotransmission, leading to paralysis and death of the target parasites. This mechanism provides a high degree of selectivity for invertebrates over mammals.

Caption: Role in Fluralaner synthesis and its mechanism of action.

Safety and Handling

This compound is a chemical that requires careful handling. The following information is a summary of key safety precautions.

Table 4: Hazard Identification and Precautionary Statements

| Hazard | GHS Classification | Precautionary Statements |

| Health | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Environmental | Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |

Handling and Storage:

-

Handling: Use in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapor or mist.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[4]

-

In case of skin contact: Wash off with soap and plenty of water.[4]

-

If inhaled: Move the person into fresh air.[4]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.[4]

In all cases of exposure, seek medical attention.[4]

Conclusion

This compound is a commercially available and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, most notably the veterinary drug Fluralaner. Its synthesis and handling require adherence to standard laboratory safety procedures. This guide provides essential technical information for researchers and professionals working with this compound, facilitating its effective and safe use in research and development.

References

- 1. This compound | 130336-16-2 [chemicalbook.com]

- 2. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | C8H3Cl2F3O | CID 2758231 - PubChem [pubchem.ncbi.nlm.nih.gov]

safety and handling of 3',5'-Dichloro-2,2,2-trifluoroacetophenone

An In-depth Technical Guide to the Safe Handling of 3',5'-Dichloro-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 130336-16-2), a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Adherence to the following protocols is crucial to ensure the safety of laboratory personnel and the environment.

Chemical Identification

| Identifier | Value |

| Chemical Name | 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone[4][5] |

| Synonyms | 3,5-Dichloro-2,2,2-trifluoroacetophenone[1] |

| CAS Number | 130336-16-2[1][4][6][7] |

| Molecular Formula | C₈H₃Cl₂F₃O[1][8] |

| Molecular Weight | 243.01 g/mol [1][8] |

| Appearance | Light yellow to yellow to orange clear liquid[1] |

Hazard Identification

This substance is classified as hazardous. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[4][5][9] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[4][5][9] |

| Specific target organ toxicity — single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation[4][5] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[4] |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects[4] |

GHS Pictograms:

Precautionary Statements: [4][5]

-

P261: Avoid breathing mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.[9][10][11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][11]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.[4]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[11]

-

P391: Collect spillage.[4]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[11]

-

P405: Store locked up.[11]

-

P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[4][11]

Experimental Protocols

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.[12] If there is a risk of splashing, a face shield should also be worn.

-

Hand Protection: Wear chemical-resistant gloves such as PVC or nitrile rubber.[4] The suitability and durability of a glove type are dependent on usage.

-

Skin and Body Protection: Wear protective clothing and boots.[12] A lab coat is mandatory.

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[12] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]

Safe Handling Procedure

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) before starting any work.

-

Ensure a safety shower and eyewash station are readily available.[12]

-

Don all required personal protective equipment (PPE) as detailed in section 3.1.

-

-

Handling:

-

All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Avoid all personal contact, including inhalation of vapors.[4]

-

Keep the container tightly closed when not in use.[12]

-

Avoid contact with incompatible materials and sources of ignition.[4][12]

-

Do not eat, drink, or smoke in the work area.[4]

-

-

Storage:

First Aid Measures

| Exposure | Protocol |

| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, keeping eyelids open.[12] Cold water may be used.[12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[12] |

| Skin Contact | Immediately wash the affected area with plenty of water and non-abrasive soap.[12] Remove contaminated clothing and wash it before reuse.[12] If skin irritation occurs, seek medical attention.[12] |

| Inhalation | Remove the victim to fresh air.[12] If breathing is difficult, administer oxygen.[12] If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[12] Rinse mouth with water. Give water to the victim to drink. Seek immediate medical attention.[12] |

Accidental Release Measures

-

Initial Response:

-

Containment and Cleanup:

-

Wear appropriate PPE, including a respirator, heavy rubber gloves, and boots.[12]

-

Prevent the spillage from entering drains or water courses.[4]

-

Contain and absorb the spill with sand, earth, inert material, or vermiculite.[4][12]

-

Scoop up the absorbed material and place it in a suitable, labeled container for waste disposal.[4][12]

-

-

Decontamination:

Physical and Chemical Properties

| Property | Value |

| Boiling Point | 87 °C at 13 mmHg[1] / 265 °C[8] |

| Density | 1.51 g/cm³[1] / 1.506 g/cm³[8] |

| Refractive Index | n20/D 1.5[1] / 1.4980 to 1.5020[8] |

| Flash Point | 114 °C[8] |

| Solubility | Slightly soluble in acetonitrile, chloroform, and methanol.[8] |

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[13]

-

Conditions to Avoid: Avoid sources of ignition.[12]

-

Incompatible Materials: Strong oxidizing agents.[13]

-

Hazardous Decomposition Products: Emits toxic fumes under fire conditions, which may include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[12]

Toxicological Information

-

Acute Effects: Harmful if swallowed.[4] Causes irritation to the skin, eyes, and respiratory system.[4][12]

-

Chronic Effects: To the best of current knowledge, the chronic health hazards of this material have not been fully investigated.[12] Avoid prolonged exposure.[12]

Fire Fighting Measures

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam.[12] There is no restriction on the type of extinguisher that may be used.[4]

-

Specific Hazards: The substance is non-combustible, but containers may burn.[4] It may emit poisonous and corrosive fumes under fire conditions.[4]

-

Fire Fighting Procedures: Wear a self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[12]

Disposal Considerations

-

Procedure: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[12]

-

Regulations: Observe all federal, state, and local environmental regulations.[12]

This technical guide is intended for use by qualified individuals trained in handling hazardous chemicals. The information provided is based on currently available data and should not be considered exhaustive. Users should exercise their professional judgment in using this information and always consult the most current Safety Data Sheet (SDS) before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound | 130336-16-2 [sigmaaldrich.com]

- 6. anstarmaterial.com [anstarmaterial.com]

- 7. 3\',5\'-Dichloro-2,2,2-Trifluoroacetophenone CAS No.:Â 130336-16-2 Wholesaler [qinmuchem.com]

- 8. 130336-16-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. This compound | 130336-16-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. oakwoodchemical.com [oakwoodchemical.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

3',5'-Dichloro-2,2,2-trifluoroacetophenone material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and experimental protocols associated with 3',5'-Dichloro-2,2,2-trifluoroacetophenone. This specialty chemical is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its characteristics essential for laboratory and industrial applications.

Chemical Identification and Properties

This compound, with the CAS number 130336-16-2, is an aromatic ketone.[1][2] Its structure, featuring two chlorine atoms and a trifluoromethyl group, imparts unique reactivity, making it a versatile building block in organic synthesis.[3][4] The electron-withdrawing nature of these substituents enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack.[3][5]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone[6][7] |

| CAS Number | 130336-16-2[7][8][9][10] |

| Molecular Formula | C₈H₃Cl₂F₃O[6][10][11] |

| Molecular Weight | 243.01 g/mol [6][10][11] |

| PubChem ID | 2758231[10] |

| MDL Number | MFCD01319996[6][10] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow to orange clear liquid | [10] |

| Boiling Point | 265 °C | [6][7][11] |

| 87 °C at 13 mmHg | [10] | |

| Density | 1.51 g/cm³ | [10] |

| 1.506 g/cm³ | [6][7][11] | |

| Refractive Index | n20D 1.5 | [10] |

| 1.4980 to 1.5020 | [6][7][11] | |

| Flash Point | 114 °C | [11][12] |

| Purity | ≥ 95% | [6] |

| ≥ 96% (GC) | [10] | |

| Storage Temperature | Room Temperature, in a dry and well-ventilated place. | [10][11][13] |

Safety and Hazard Information

This compound is classified as harmful and an irritant. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.[1][8]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed.[8] |

| H315 | Causes skin irritation.[6][8] | |

| H319 | Causes serious eye irritation.[6][8] | |

| H335 | May cause respiratory irritation.[6][8] | |

| H411 | Toxic to aquatic life with long lasting effects.[8] | |

| Precautionary Statements | P261 | Avoid breathing mist/vapours/spray.[6][8] |

| P264 | Wash all exposed external body areas thoroughly after handling.[8] | |

| P270 | Do not eat, drink or smoke when using this product.[8] | |

| P271 | Use only outdoors or in a well-ventilated area.[6][8] | |

| P273 | Avoid release to the environment.[8] | |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[6][8] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[14] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[8] |

Experimental Protocols

General Handling and Storage

Objective: To ensure the safe handling and storage of this compound to prevent exposure and maintain its stability.

Methodology:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][8]

-

Avoid all personal contact, including inhalation of vapors.[8]

-

Do not eat, drink, or smoke in the handling area.[8]

-

Store in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[1][9]

-

Containers should be stored separately from foods and oxidizing agents.[9]

References

- 1. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 2. oakwoodchemical.com [oakwoodchemical.com]

- 3. data.epo.org [data.epo.org]

- 4. chemimpex.com [chemimpex.com]

- 5. myuchem.com [myuchem.com]

- 6. 3\',5\'-Dichloro-2,2,2-Trifluoroacetophenone CAS No.:Â 130336-16-2 Wholesaler [qinmuchem.com]

- 7. This compound | 130336-16-2 [sigmaaldrich.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 130336-16-2 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. patents.justia.com [patents.justia.com]

- 12. 130336-16-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

Methodological & Application

synthesis of Fluralaner using 3',5'-Dichloro-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Fluralaner, a potent isoxazoline-based insecticide and acaricide. The synthesis commences with the key starting material, 3',5'-Dichloro-2,2,2-trifluoroacetophenone, and proceeds through the formation of a critical isoxazoline intermediate, which is subsequently coupled with a benzamide moiety to yield the final product. This guide is intended for researchers and professionals in the fields of medicinal chemistry, process development, and drug discovery, offering a comprehensive resource for the laboratory-scale synthesis of Fluralaner.

Introduction

Fluralaner is a systemic insecticide and acaricide that exhibits a broad spectrum of activity against various ectoparasites, including fleas and ticks.[1] Its unique mode of action involves the antagonism of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and L-glutamate-gated chloride channels (GluCls) in arthropods.[2][3][4][5][6] This mechanism disrupts the normal functioning of the insect nervous system, leading to paralysis and death.[7] The synthesis of Fluralaner has been a subject of significant interest, with various routes developed to access this complex molecule. This document focuses on a synthetic pathway that utilizes this compound as a key building block.[1][8][9]

Synthesis Overview

The synthesis of Fluralaner from this compound can be broadly divided into two main stages:

-

Formation of the Isoxazoline Core: This involves the condensation of this compound with a substituted acetophenone to form a chalcone-like intermediate, which then undergoes cyclization with hydroxylamine to yield the key isoxazoline intermediate, 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid.

-

Amide Coupling to Yield Fluralaner: The isoxazoline intermediate is then coupled with 2-amino-N-(2,2,2-trifluoroethyl)acetamide to form the final Fluralaner product.[1]

Experimental Protocols

Part 1: Synthesis of 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid (Intermediate I)

This protocol is based on a synthetic route starting from 2-fluorotoluene, which is converted to 4-acetyl-2-methylbenzoic acid. This is then condensed with this compound.[1]

Step 1a: Synthesis of 4-acetyl-2-methylbenzoic acid

-

Materials: 2-fluorotoluene, acetyl chloride, aluminum chloride, sodium cyanide, sodium hydroxide.

-

Procedure:

-

Perform a Friedel-Crafts acetylation of 2-fluorotoluene with acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) to yield 4-acetyl-2-fluorotoluene.

-

The resulting product is then subjected to a nucleophilic aromatic substitution with a cyanide source (e.g., sodium cyanide) to replace the fluorine atom.

-

Subsequent hydrolysis of the nitrile group under basic conditions (e.g., sodium hydroxide) affords 4-acetyl-2-methylbenzoic acid.

-

Step 1b: Condensation and Cyclization to form Intermediate I

-

Materials: 4-acetyl-2-methylbenzoic acid, this compound, triethylamine, a suitable dehydrating agent, and hydroxylamine.

-

Procedure:

-

In a suitable solvent, dissolve 4-acetyl-2-methylbenzoic acid and this compound.

-

Add a base, such as triethylamine, to catalyze the condensation reaction.[1]

-

The resulting intermediate is then dehydrated and cyclized in the presence of hydroxylamine to form the isoxazoline ring structure of Intermediate I.[1]

-

Part 2: Synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide (Intermediate II)

There are two primary routes for the synthesis of this intermediate.[1]

Route A: From Glycine

-

Materials: Glycine, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide, N,N'-carbonyldiimidazole (CDI), 4-dimethylaminopyridine (DMAP), 2,2,2-trifluoroethylamine, hydrogen chloride.

-

Procedure:

-

Protect the amino group of glycine with a Boc group using Boc₂O in the presence of sodium hydroxide to yield 2-(tert-butoxycarbonylamino)acetic acid.[1]

-

Activate the carboxylic acid with CDI and DMAP, followed by reaction with 2,2,2-trifluoroethylamine to form the amide.[1]

-

Deprotect the Boc group using hydrogen chloride to yield Intermediate II.[1]

-

Route B: From 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide

-

Materials: 2,2,2-trifluoroethylamine, chloroacetyl chloride, potassium carbonate, o-phthaloyl hydrazide, sodium methoxide, hydrazine hydrate.

-

Procedure:

-

React 2,2,2-trifluoroethylamine with chloroacetyl chloride in the presence of potassium carbonate to obtain 2-chloro-N-(2,2,2-trifluoroethyl)acetamide.[1]

-

This intermediate then reacts with o-phthaloyl hydrazide in the presence of sodium methoxide.[1]

-

Finally, hydrolysis with hydrazine hydrate yields the desired 2-amino-N-(2,2,2-trifluoroethyl)acetamide.[1]

-

Part 3: Final Amide Coupling to Synthesize Fluralaner

-

Materials: 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid (Intermediate I), 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (Intermediate II), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), 4-dimethylaminopyridine (DMAP), diisopropylethylamine (DIPEA), dichloromethane.

-

Procedure:

-

Dissolve Intermediate I in a suitable organic solvent such as dichloromethane or isopropyl acetate.[7][10]

-

Cool the reaction mixture to 0-10°C.[10]

-

Add the coupling agent EDC-HCl and the catalyst DMAP to the reaction mixture.[7][10]

-

Add Intermediate II hydrochloride salt to the mixture.[10]

-

Slowly add a base, such as diisopropylethylamine, to the reaction mixture while maintaining the temperature between 0-10°C.[10]

-

Allow the reaction to warm to room temperature (20-35°C) and stir for 4-6 hours.[10]

-

Upon completion, the reaction mixture is worked up by washing with water and brine.[10]

-

The organic layer is then treated with activated carbon and silica gel to remove impurities.[10]

-

The solvent is removed under reduced pressure to yield crude Fluralaner.

-

Purification of Fluralaner

-

Materials: Crude Fluralaner, methanol, activated carbon.

-

Procedure:

-

Charge a round-bottom flask with crude Fluralaner and methanol (approximately 3 mL of methanol per gram of crude product).[10]

-

Heat the mixture to 60-65°C and stir until the solid dissolves.[10]

-

Add activated carbon (approximately 0.1 g per gram of crude product) and stir for 30-40 minutes at 60-65°C.[10]

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate to 0-10°C and stir for 2-4 hours to induce crystallization.[10]

-

Filter the solid, wash with cold methanol, and dry under vacuum to obtain pure Fluralaner.[10]

-

Data Presentation

| Step | Product | Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Part 1 | Intermediate I | 4-acetyl-2-methylbenzoic acid, this compound | Triethylamine, Hydroxylamine | - | - | - | - | - | [1] |

| Part 2 | Intermediate II | Glycine or 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide | Various | - | - | - | - | - | [1] |

| Part 3 | Fluralaner (crude) | Intermediate I, Intermediate II | EDC-HCl, DMAP, DIPEA | Dichloromethane or Isopropyl Acetate | 0-35 | 4-6 | - | >95 | [10] |

| Purification | Fluralaner (pure) | Crude Fluralaner | Activated Carbon | Methanol | 0-65 | 2-4 | 80 | >99 | [10] |

| Overall | Fluralaner | - | - | - | - | - | 45-70 | - | [7] |

Note: Dashes (-) indicate that specific quantitative data was not provided in the cited sources.

Visualizations

Synthetic Pathway of Fluralaner

Caption: Synthetic route to Fluralaner from key intermediates.

Mechanism of Action of Fluralaner

References

- 1. Page loading... [wap.guidechem.com]

- 2. Fluralaner - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of fluralaner antagonism of GABA receptors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential mechanisms of action of the novel γ-aminobutyric acid receptor antagonist ectoparasiticides fluralaner (A1443) and fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. State-dependent inhibition of GABA receptor channels by the ectoparasiticide fluralaner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. WO2021122356A1 - Process for preparing fluralaner - Google Patents [patents.google.com]

- 8. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. WO2021105840A1 - Process for purification of fluralaner - Google Patents [patents.google.com]

Application Notes and Protocols: 3',5'-Dichloro-2,2,2-trifluoroacetophenone as a Key Intermediate in the Synthesis of Lotilaner

For Researchers, Scientists, and Drug Development Professionals